molecular formula C21H25ClN4O3S B2458308 N-(3-chloro-4-methylphenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide CAS No. 2034608-50-7

N-(3-chloro-4-methylphenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide

Cat. No.: B2458308
CAS No.: 2034608-50-7
M. Wt: 448.97
InChI Key: GJOSIFLHGHDKBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methylphenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide is a potent and selective chemical probe targeting the kinase domain of the Epidermal Growth Factor Receptor (EGFR), specifically engineered to address the critical clinical challenge of the acquired T790M resistance mutation . This compound is a structural analog of known anilino-quinazoline inhibitors and incorporates a substituted piperidine group linked to a 2,1,3-benzothiadiazine dioxide moiety, a key pharmacophore that enhances binding affinity and selectivity. Its primary research value lies in its ability to covalently and irreversibly inhibit EGFR T790M mutants while demonstrating reduced activity against wild-type EGFR, which is a highly sought-after profile for developing next-generation therapeutics and for use as a tool compound in mechanistic studies. Researchers utilize this acetamide derivative to investigate downstream signaling cascades, apoptosis induction in non-small cell lung cancer (NSCLC) cell lines , and to model the evolution of resistance pathways, providing invaluable insights for the development of targeted oncology agents.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN4O3S/c1-15-7-8-16(13-18(15)22)23-21(27)14-25-11-9-17(10-12-25)26-20-6-4-3-5-19(20)24(2)30(26,28)29/h3-8,13,17H,9-12,14H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOSIFLHGHDKBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2CCC(CC2)N3C4=CC=CC=C4N(S3(=O)=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring and a thiadiazole moiety, which are known to contribute to various biological activities. The structural formula can be represented as follows:

C19H22ClN3O2S\text{C}_{19}\text{H}_{22}\text{ClN}_3\text{O}_2\text{S}

This structure suggests potential interactions with biological targets, particularly in neurological and cancer-related pathways.

1. Inhibition of Monoamine Oxidase (MAO)

Research indicates that compounds containing thiadiazole rings exhibit significant inhibitory effects on monoamine oxidases (MAO), which are critical enzymes in the metabolism of neurotransmitters. In particular, studies have shown that derivatives similar to this compound can selectively inhibit MAO-A and MAO-B isoforms. For instance, a study reported that certain thiadiazole derivatives achieved IC50 values as low as 0.060μM0.060\,\mu M for MAO-A inhibition .

CompoundIC50 (μM)Selectivity
Compound 6b0.060 ± 0.002MAO-A
Compound 6c0.241 ± 0.011MAO-A
Moclobemide31.253 ± 0.985Reference

2. Antimicrobial Activity

Thiadiazole derivatives have been shown to possess antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. A specific study demonstrated that compounds similar to the target compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

3. Antitumor Activity

The compound's structural features suggest potential antitumor activity, particularly through the modulation of apoptotic pathways in cancer cells. Preliminary studies have indicated that related compounds can induce apoptosis in various cancer cell lines via caspase activation .

Case Study 1: MAO Inhibition

In a study examining the inhibitory effects of newly synthesized thiadiazole derivatives on MAO enzymes, several compounds were tested for their ability to inhibit enzyme activity using fluorometric assays. The results highlighted the importance of specific substituents on the thiadiazole ring for enhancing inhibitory potency .

Case Study 2: Antimicrobial Efficacy

A series of thiadiazole-based compounds were evaluated for their antimicrobial efficacy against clinical isolates of Staphylococcus aureus and Escherichia coli. The study found that modifications in the piperidine moiety significantly influenced the antimicrobial activity, suggesting a structure-activity relationship that could guide future drug design efforts .

Q & A

Basic Research Questions

Q. What are the critical synthetic steps and reaction conditions for preparing N-(3-chloro-4-methylphenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including:

  • Heterocyclic core formation : Construction of the benzo[c][1,2,5]thiadiazole ring via cyclization under acidic or thermal conditions .
  • Piperidine functionalization : Introduction of the 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl group to piperidine using nucleophilic substitution or coupling reactions .
  • Acetamide coupling : Final condensation of the piperidine intermediate with the N-(3-chloro-4-methylphenyl)acetamide moiety via amide bond formation, typically employing carbodiimide coupling agents (e.g., EDC/HOBt) .
  • Key conditions : Reactions require inert atmospheres (N₂/Ar), controlled temperatures (0–80°C), and solvents like DMF or THF. Purity is ensured via column chromatography and recrystallization .

Q. Which analytical techniques are essential for characterizing this compound and validating its structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions, particularly distinguishing aromatic protons and piperidine conformers .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns for chlorine atoms .
  • Infrared Spectroscopy (IR) : Identifies key functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the piperidine and thiadiazole moieties, if crystallizable .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Dose-response studies : Perform IC₅₀/EC₅₀ assays across multiple cell lines or enzyme systems to identify target-specific vs. off-target effects .
  • Structural analogs comparison : Synthesize derivatives with modified substituents (e.g., replacing 3-methyl with ethyl on the thiadiazole) to isolate structure-activity relationships (SAR) .
  • Mechanistic profiling : Use techniques like surface plasmon resonance (SPR) or fluorescence polarization to measure direct binding affinity to proposed targets (e.g., neurotransmitter receptors) .
  • Meta-analysis : Cross-reference data with analogs (e.g., benzo[c]thiadiazole derivatives) to identify conserved bioactivity trends .

Q. What strategies optimize the compound’s pharmacokinetic properties without compromising its bioactivity?

  • Methodological Answer :

  • LogP modulation : Introduce polar groups (e.g., hydroxyl or amine) to the piperidine or acetamide moieties to improve solubility, monitored via shake-flask or HPLC logP measurements .
  • Metabolic stability assays : Use liver microsome models (human/rat) to identify metabolic hotspots (e.g., methyl groups prone to oxidation) and stabilize them via fluorination or deuteriation .
  • Prodrug design : Mask acidic/basic groups (e.g., esterification of sulfonamide) to enhance bioavailability, with in vivo validation in rodent models .

Q. How can computational methods guide the identification of biological targets for this compound?

  • Methodological Answer :

  • Molecular docking : Screen against protein databases (e.g., PDB) using software like AutoDock Vina to prioritize targets (e.g., kinases, GPCRs) based on binding energy scores .
  • Pharmacophore modeling : Map electrostatic and steric features of the compound to align with known active sites (e.g., ATP-binding pockets) .
  • Machine learning : Train models on bioactivity datasets (e.g., ChEMBL) to predict off-target interactions or toxicity risks .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity in preclinical studies?

  • Methodological Answer :

  • Probit analysis : Calculate LD₅₀/LC₅₀ values from mortality data in animal models .
  • ANOVA with post-hoc tests : Compare organ-specific histopathological scores across dose groups .
  • Benchmark dose (BMD) modeling : Identify toxicity thresholds using EPA-approved software (e.g., BMDS) for regulatory submissions .

Q. How to design experiments to differentiate between allosteric vs. orthosteric binding mechanisms?

  • Methodological Answer :

  • Radioligand displacement assays : Measure competitive binding against a known orthosteric tracer (e.g., [³H]-ligand) .
  • Kinetic studies : Use stopped-flow fluorescence to detect conformational changes indicative of allosteric modulation .
  • Mutagenesis : Modify key residues in the orthosteric pocket and assess binding affinity shifts via SPR .

Contradictory Data Resolution

Q. How to address discrepancies in reported synthetic yields for this compound?

  • Methodological Answer :

  • Reaction reproducibility : Standardize solvent purity (e.g., anhydrous DMF), catalyst batches, and inert conditions .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., over-oxidized thiadiazole) and adjust stoichiometry or reaction time .
  • Scale-up protocols : Optimize heat/mass transfer in pilot-scale reactors to minimize yield drops .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.